molecular formula C19H21ClN4O5S2 B2436308 N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216889-82-5

N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2436308
CAS No.: 1216889-82-5
M. Wt: 484.97
InChI Key: OWARGMVODFDMDF-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C19H21ClN4O5S2 and its molecular weight is 484.97. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2.ClH/c1-21(2)10-11-22(18(24)14-6-4-5-7-17(14)30(3,27)28)19-20-15-9-8-13(23(25)26)12-16(15)29-19;/h4-9,12H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWARGMVODFDMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride (CAS: 1216889-82-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antitumor and antimicrobial effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by several functional groups:

  • Molecular Formula : C₁₉H₂₁ClN₄O₅S₂
  • Molecular Weight : 485.0 g/mol
PropertyValue
CAS Number1216889-82-5
Molecular FormulaC₁₉H₂₁ClN₄O₅S₂
Molecular Weight485.0 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, integrating various precursors to achieve the desired functional groups. The presence of the dimethylamino group, nitro substituent, and methylsulfonyl moiety contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (lung cancer)
    • HCC827 (lung cancer)
    • NCI-H358 (lung cancer)
  • Cytotoxicity Results :
    • Compounds similar to this structure exhibited IC₅₀ values ranging from 0.85 μM to 6.75 μM across different assays, indicating strong antitumor activity.
  • Mechanism of Action :
    • The compound is believed to interact with DNA, specifically binding within the minor groove, disrupting replication and transcription processes crucial for tumor cell survival .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated against various pathogens:

  • Tested Organisms :
    • Escherichia coli (Gram-negative)
    • Staphylococcus aureus (Gram-positive)
  • Activity Profile :
    • The compound demonstrated promising antibacterial activity, with effective inhibition noted in broth microdilution tests.
  • Potential Applications :
    • Given its dual action as an antitumor and antimicrobial agent, it may serve as a lead compound for developing novel therapeutic agents that target both cancerous cells and bacterial infections .

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of similar compounds:

  • Study on Benzothiazole Derivatives :
    • A study reported that benzothiazole derivatives exhibit significant antitumor activity, particularly in 2D cell culture assays compared to 3D models .
    • The presence of nitro groups was found to enhance reactivity and biological efficacy.
  • Antimicrobial Testing :
    • Another study evaluated compounds with similar structures against a range of microbial strains, confirming their potential as effective antimicrobial agents .
  • Electrophysiological Studies :
    • Research indicated that these compounds could modulate ion channels critical for cellular functions, suggesting additional therapeutic avenues beyond traditional anticancer or antimicrobial roles.

Q & A

Q. What are the critical steps in synthesizing N-(2-(dimethylamino)ethyl)-2-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride?

The synthesis typically involves:

  • Coupling reactions : Amide bond formation between 2-(methylsulfonyl)benzoyl chloride and N-(2-(dimethylamino)ethyl)-6-nitrobenzo[d]thiazol-2-amine under anhydrous conditions (e.g., using DMF as a solvent and triethylamine as a base) .
  • Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) to precipitate the final product .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., aromatic protons at 7.56–8.32 ppm and dimethylamino protons at 2.2–3.1 ppm) .
  • Mass spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS m/z 452.97 [M+H]⁺) .
  • HPLC : To assess purity (>98% by reverse-phase C18 column) .

Q. How do functional groups influence the compound’s biological activity?

  • 6-Nitrobenzo[d]thiazole : Enhances DNA intercalation and topoisomerase inhibition .
  • Methylsulfonyl group : Increases solubility and stabilizes protein-ligand interactions via hydrogen bonding .
  • Dimethylaminoethyl side chain : Facilitates cellular uptake through charge-mediated membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature control : Maintain 0–5°C during coupling to minimize side reactions (e.g., nitro group reduction) .
  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation, increasing yield from 65% to 85% .
  • Solvent optimization : Replace DMF with acetonitrile to reduce byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Comparative SAR studies : Analyze analogs (e.g., replacing nitro with methoxy groups reduces anticancer potency by 40%) .
  • Dose-response assays : Use IC₅₀ values to differentiate true activity from assay-specific artifacts (e.g., fluorescence interference in cell viability assays) .
  • Target validation : Employ CRISPR knockouts to confirm on-target effects (e.g., apoptosis via caspase-3 activation) .

Q. How does the compound interact with biological targets at the molecular level?

  • Kinase inhibition : Molecular docking shows strong binding (ΔG = −9.2 kcal/mol) to EGFR’s ATP-binding pocket via sulfonyl group interactions .
  • DNA damage : Induces double-strand breaks, confirmed via γ-H2AX immunofluorescence in HeLa cells .
  • Metabolic stability : CYP3A4-mediated demethylation reduces half-life in liver microsomes (t₁/₂ = 2.3 hr) .

Q. What methodologies assess the compound’s stability under varying storage conditions?

  • Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC (e.g., 10% degradation under UV) .
  • pH stability : Solubility drops below pH 4 due to protonation of the dimethylamino group, requiring buffered formulations .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

  • QSAR models : Correlate logP values (2.8–4.1) with cytotoxicity (R² = 0.89) to prioritize lipophilic analogs .
  • MD simulations : Predict binding stability (RMSD < 2.0 Å over 100 ns) to refine substituent positioning .

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